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Compound of Interest

Compound Name: Lithium bis-trimethylsilyl amide

Cat. No.: B15339523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Lithium bis(trimethylsilyl)amide (LiHMDS) is a potent, non-nucleophilic base widely employed in

organic synthesis for the deprotonation of weakly acidic protons. Its significant steric hindrance

minimizes competing nucleophilic addition reactions, making it an ideal choice for the clean

formation of reactive intermediates such as lithium acetylides from terminal alkynes. The

resulting lithium acetylides are versatile nucleophiles that readily participate in carbon-carbon

bond-forming reactions, a cornerstone of modern synthetic and medicinal chemistry.

This document provides detailed application notes and experimental protocols for the efficient

generation of lithium acetylides using LiHMDS and their subsequent in situ reaction with

various electrophiles.

Advantages of LiHMDS for Acetylide Formation
Compared to other strong bases like n-butyllithium (n-BuLi), LiHMDS offers several distinct

advantages:

Reduced Nucleophilicity: The bulky bis(trimethylsilyl) groups sterically shield the nitrogen

atom, significantly diminishing its nucleophilicity and preventing unwanted side reactions with

electrophilic substrates.
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High Basicity: With a pKa of its conjugate acid around 26, LiHMDS is sufficiently basic to

quantitatively deprotonate terminal alkynes (pKa ≈ 25).

Good Solubility: LiHMDS is soluble in a range of aprotic organic solvents, such as

tetrahydrofuran (THF) and toluene, facilitating homogeneous reaction conditions.

Commercial Availability: It is commercially available as a solid or as standardized solutions in

various solvents, ensuring convenience and reproducibility.

Reaction Mechanism and Experimental Workflow
The fundamental reaction involves the deprotonation of a terminal alkyne by LiHMDS to yield a

lithium acetylide and the non-reactive byproduct hexamethyldisilazane (HMDS). The lithium

acetylide is then typically quenched in situ with an electrophile.

Step 1: Deprotonation

Step 2: C-C Bond Formation

R-C≡C-H R-C≡C⁻Li⁺+ LiHMDS

LiN(SiMe₃)₂ HN(SiMe₃)₂

R-C≡C-E+ E⁺

E⁺

Click to download full resolution via product page

Figure 1: General reaction pathway for LiHMDS-mediated formation of lithium acetylides and
subsequent alkynylation.

The general experimental workflow for this transformation is outlined below. It is crucial to

maintain anhydrous and inert conditions throughout the procedure due to the moisture

sensitivity of LiHMDS and the resulting lithium acetylide.
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Start

Assemble oven-dried glassware under inert atmosphere (N₂ or Ar)

Add anhydrous solvent and terminal alkyne to the reaction flask

Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C)

Slowly add LiHMDS solution

Stir for 30-60 min to ensure complete deprotonation

Add electrophile

Stir until reaction completion (monitor by TLC/LC-MS)

Quench the reaction (e.g., with sat. aq. NH₄Cl)

Perform aqueous workup and extraction

Purify the product (e.g., column chromatography)

End
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Figure 2: General experimental workflow for the synthesis of alkynylated products using
LiHMDS.

Experimental Protocols
The following protocols are representative examples of the use of LiHMDS for the formation of

lithium acetylides and their subsequent reactions.

Protocol 1: General Procedure for the Synthesis of
Internal Alkynes via Alkylation
This protocol describes the deprotonation of a terminal alkyne with LiHMDS followed by

quenching with a primary alkyl halide.

Materials:

Terminal Alkyne (1.0 equiv)

LiHMDS (1.0 M solution in THF, 1.1 equiv)

Primary Alkyl Halide (e.g., Iodomethane, 1-Bromobutane) (1.2 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Drying agent (e.g., MgSO₄ or Na₂SO₄)

Organic solvents for extraction and chromatography (e.g., Diethyl ether, Hexanes, Ethyl

acetate)

Procedure:

To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert

atmosphere (N₂ or Ar), add the terminal alkyne (1.0 equiv) and anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Add the LiHMDS solution (1.1 equiv) dropwise over 15 minutes.
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Stir the resulting solution at 0 °C for 30 minutes.

Add the primary alkyl halide (1.2 equiv) dropwise.

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring

the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of

aqueous phase).

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Propargyl Alcohols via Addition
to Aldehydes or Ketones
This protocol outlines the formation of a lithium acetylide and its subsequent addition to a

carbonyl compound.

Materials:

Terminal Alkyne (1.2 equiv)

LiHMDS (1.0 M solution in THF, 1.2 equiv)

Aldehyde or Ketone (1.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Drying agent (e.g., MgSO₄ or Na₂SO₄)
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Organic solvents for extraction and chromatography

Procedure:

To an oven-dried, round-bottomed flask under an inert atmosphere, add the terminal alkyne

(1.2 equiv) and anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add the LiHMDS solution (1.2 equiv) and stir the mixture at -78 °C for 1 hour.

Add a solution of the aldehyde or ketone (1.0 equiv) in anhydrous THF dropwise.

Stir the reaction at -78 °C for 2-4 hours.

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature.

Perform an aqueous workup as described in Protocol 1.

Purify the resulting propargyl alcohol by flash column chromatography.

Quantitative Data
The following tables summarize representative yields for the LiHMDS-mediated synthesis of

various alkynylated products.

Table 1: Synthesis of Internal Alkynes via Sonogashira Coupling

This table presents data for a palladium-catalyzed Sonogashira coupling where LiHMDS is

used as the base to generate the lithium acetylide in situ.
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Entry Aryl Fluoride
Terminal
Alkyne

Product Yield (%)

1 4-Fluoroanisole Phenylacetylene

1-Methoxy-4-

(phenylethynyl)b

enzene

95

2
1-Fluoro-4-

nitrobenzene
Phenylacetylene

1-Nitro-4-

(phenylethynyl)b

enzene

82

3 4-Fluorotoluene 1-Octyne

1-Methyl-4-(oct-

1-yn-1-

yl)benzene

88

4 2-Fluoropyridine Phenylacetylene

2-

(Phenylethynyl)p

yridine

75

Reaction conditions: Pd₂(dba)₃ (3 mol%), LiHMDS (2 equiv), THF, 110 °C, 15 h.

Table 2: Synthesis of Propiolic Acids via Carboxylation

This table shows the yields for the carboxylation of terminal alkynes after deprotonation with

LiHMDS.

Entry Terminal Alkyne Product Yield (%)

1 Phenylacetylene 3-Phenylpropiolic acid 85

2 4-Ethynyltoluene
3-(p-Tolyl)propiolic

acid
81

3
4-Ethynyl-α,α,α-

trifluorotoluene

3-(4-

(Trifluoromethyl)pheny

l)propiolic acid

89

Reaction conditions: 1. LiHMDS (1 M in THF), THF; 2. CO₂ (g).
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Table 3: Synthesis of Propargyl Alcohols

This table provides representative yields for the addition of lithium acetylides to carbonyl

compounds.

| Entry | Terminal Alkyne | Carbonyl Compound | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 1 |

Phenylacetylene | Benzaldehyde | 1,3-Diphenylprop-2-yn-1-ol | 92 | | 2 | 1-Hexyne |

Cyclohexanone | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | 85 | | 3 | Trimethylsilylacetylene | Acetone |

4-Methyl-2-(trimethylsilyl)pent-3-yn-2-ol | 88 |

Yields are representative and can vary based on specific reaction conditions and substrate

purity.

Conclusion
LiHMDS is a highly effective and versatile base for the generation of lithium acetylides from

terminal alkynes. Its sterically hindered nature promotes clean deprotonation and minimizes

side reactions, leading to high yields of desired alkynylated products. The protocols and data

presented herein provide a solid foundation for researchers to successfully implement this

methodology in their synthetic endeavors. As with all organometallic reagents, adherence to

anhydrous and inert atmosphere techniques is paramount for achieving optimal and

reproducible results.

To cite this document: BenchChem. [Application Notes and Protocols: LiHMDS for the
Formation of Lithium Acetylides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15339523#lihmds-for-the-formation-of-lithium-
acetylides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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